2-(4-chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide

Physicochemical profiling Medicinal chemistry Lead optimization

This 4-chlorophenoxy-substituted 2-phenylmorpholine acetamide is a key research tool for studying lipophilicity-dependent membrane permeability and intracellular target engagement. Its ~0.6 log unit higher clogP versus the 4-fluoro analog makes it ideal for matched-pair assays. The phenoxy oxygen serves as a critical H-bond acceptor. Empirical potency characterization at monoamine transporters (DAT, NET, SERT) is recommended prior to phenotypic screening. Confirmatory CYP inhibition assays are advised despite class-level low-liability data.

Molecular Formula C21H25ClN2O3
Molecular Weight 388.89
CAS No. 954246-19-6
Cat. No. B2637424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
CAS954246-19-6
Molecular FormulaC21H25ClN2O3
Molecular Weight388.89
Structural Identifiers
SMILESC1COC(CN1CCCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C21H25ClN2O3/c22-18-7-9-19(10-8-18)27-16-21(25)23-11-4-12-24-13-14-26-20(15-24)17-5-2-1-3-6-17/h1-3,5-10,20H,4,11-16H2,(H,23,25)
InChIKeyYCIWDAUFHULXAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide (CAS 954246-19-6): Core Structural Identity and Procurement Context


2-(4-Chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide (CAS 954246-19-6) is a synthetic small molecule belonging to the substituted 2-phenylmorpholine acetamide class [1]. Its structure features a 4-chlorophenoxyacetyl moiety linked via a propyl spacer to a 2-phenylmorpholine ring, distinguishing it from analogs that replace the chlorine with fluorine, substitute the phenoxy oxygen with a methylene group, or use a naphthyloxy group [2]. The compound is cataloged under PubChem CID 11282394 with a molecular formula of C21H25ClN2O3 and a molecular weight of 388.89 g/mol [1]. Publicly available rigorous comparative biological performance data for this specific compound remains extremely scarce; the evidence guide below therefore explicitly distinguishes between direct quantitative comparisons, class-level inferences, and supporting data points to inform scientific selection.

Why 2-(4-Chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide Cannot Be Casually Substituted with In-Class Analogs


In the 2-phenylmorpholine acetamide series, even single-atom substitutions on the phenoxy ring (e.g., 4-Cl vs. 4-F vs. unsubstituted phenoxy) can produce substantial shifts in molecular recognition at biological targets such as monoamine transporters or metabolic enzymes [1]. The chlorine atom's van der Waals radius (≈1.75 Å) and electron-withdrawing character differ markedly from fluorine (≈1.47 Å) or hydrogen, altering both the compound's steric fit within target binding pockets and its electronic surface potential. Furthermore, the phenoxy oxygen linker is a critical hydrogen-bond acceptor whose replacement by a methylene group (as in 2-(4-chlorophenyl) analogs) eliminates this interaction, potentially abolishing activity against certain targets. Regulatory and metabolic liabilities, including CYP450 inhibition profiles and hERG channel binding, can also diverge sharply between halogen congeners [2]. Consequently, substituting this compound with an in-class analog without confirmatory bridging data risks invalidating experimental conclusions and regulatory submissions.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide (CAS 954246-19-6)


Physicochemical Differentiation: LogP and Solubility Shifts Relative to the 4-Fluoro Analog

The Hansch π constant for the 4-chloro substituent (+0.71) is significantly larger than that for 4-fluoro (+0.14), predicting a higher calculated logP (clogP) for the target compound relative to its 4-fluoro analog (2-(4-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide) [1]. Based on fragment-based clogP calculations, the 4-Cl compound has an estimated clogP ≈ 3.8, compared to ≈ 3.2 for the 4-F analog, yielding a ΔclogP of approximately +0.6 log units . This difference translates to roughly a 4-fold higher theoretical partition coefficient for the chloro derivative, which may influence membrane permeability, tissue distribution, and off-target binding profiles. No experimental logP or solubility data for the target compound were identified in the public domain.

Physicochemical profiling Medicinal chemistry Lead optimization

Structural Binding Interaction: Phenoxy Oxygen as Critical H-Bond Acceptor vs. 4-Chlorophenyl Methylene Analog

The target compound features a phenoxy oxygen linker (O-CH2-C(=O)NH-) that serves as a hydrogen-bond acceptor. The direct analog 2-(4-chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide replaces this oxygen with a methylene group (-CH2-), eliminating the H-bond acceptor capability at this position . In the broader 2-phenylmorpholine class, the presence of an ether oxygen at this position has been shown to be critical for activity at monoamine transporters and certain GPCRs [1]. While no head-to-head target binding data for these exact two compounds is publicly available, the class-level SAR indicates that removal of the phenoxy oxygen can reduce binding affinity by ≥10-fold at pharmacologically relevant targets such as the norepinephrine transporter [1].

Structure-activity relationship Molecular recognition Target engagement

CYP450 Inhibition Screening: Class-Level Alert for CYP1A2 and CYP2C9 Liability

A structurally related morpholine acetamide (CHEMBL4096341, containing a chlorophenoxy moiety and a morpholine-like heterocycle) was screened against human CYP1A2 and CYP2C9 in liver microsomes, showing IC50 > 10,000 nM for both isoforms [1]. Additionally, hERG channel inhibition was assessed by whole-cell voltage clamp, yielding an IC50 > 10,000 nM [1]. While these data are not for the exact target compound, the structural similarity suggests that the target compound may also exhibit low acute CYP and hERG liability. This represents a measurable differentiator from analogs with more polar or less bulky substituents that could shift CYP inhibition potency into the sub-micromolar range. Direct confirmatory data for CAS 954246-19-6 are not available.

Drug metabolism CYP450 inhibition Safety pharmacology

Class Pharmacological Profile: 2-Phenylmorpholines as Monoamine Transporter Modulators

The 2-phenylmorpholine scaffold is a validated pharmacophore for monoamine transporter modulation. The parent compound 2-phenylmorpholine (PAL-632) acts as a potent norepinephrine-dopamine releasing agent (NDRA) [1]. Substituted derivatives, including those with N-propyl groups (as in the target compound), have been shown in the patent literature to exhibit anti-hyperglycaemic and anti-obesity activities, likely mediated through monoaminergic pathways [2]. The target compound's specific 4-chlorophenoxyacetyl N-substitution differentiates it from simpler N-alkyl or N-phenylacetyl 2-phenylmorpholines. However, no published EC50/IC50 values for the target compound at DAT, NET, or SERT exist in the public domain as of the search date.

Monoamine transporters Dopamine release Norepinephrine Psychopharmacology

Absence of P2X7 and Carbonic Anhydrase Activity: Differentiation from Structurally Dissimilar Screening Hits

Public BindingDB screens have identified potent P2X7 antagonists (IC50 = 3.40 nM, BDBM254190) and carbonic anhydrase inhibitors (Ki = 5.4–30 nM, BDBM50369875) among morpholine-acetamide containing compounds [1][2]. However, these screening hits have SMILES that differ substantially from the target compound and they are not structurally analogous (e.g., BDBM254190 contains a triazolopyridinyl moiety and a cyclopropyl group). The target compound (CAS 954246-19-6) has not been reported as a ligand for P2X7, carbonic anhydrase, or MAO-A/B, highlighting its distinct target space. This differentiation is critical: procuring the target compound under the mistaken assumption of P2X7 or CA activity would be erroneous.

Target selectivity P2X7 receptor Carbonic anhydrase Off-target profiling

Optimal Application Scenarios for 2-(4-Chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide Based on Available Evidence


Physicochemical Probe for Lipophilicity-Dependent Cellular Uptake Studies

The estimated ~0.6 log unit higher clogP relative to its 4-fluoro analog [1] makes this compound suitable as a tool to study lipophilicity-dependent membrane permeability in cell-based assays. When used alongside the 4-fluoro analog, the pair can serve as a matched set to isolate the contribution of lipophilicity to intracellular target engagement, provided both compounds are otherwise inactive at confounding targets.

SAR Negative Control for Phenoxy Oxygen-Requiring Targets

Because the phenoxy oxygen is a key H-bond acceptor absent in the 4-chlorophenyl methylene analog , this compound can be used as a positive control for targets where the ether oxygen is essential, while the 4-chlorophenyl analog serves as a negative control. This application requires empirical confirmation of differential activity.

Monoaminergic Pathway Exploratory Tool with Mandatory Confirmatory Profiling

The 2-phenylmorpholine core suggests potential monoamine transporter activity [2]. This compound may serve as a starting point for phenotypic screening in obesity, metabolic syndrome, or CNS disorder models, but only after in-house dose-response characterization at DAT, NET, and SERT is performed, given the absence of public potency data.

Chemical Probe for CYP Liability Screening Reference Set

Based on class-level CYP inhibition data (IC50 > 10 μM for CYP1A2/CYP2C9) [3], this compound could be included as a low-CYP-liability reference in panels evaluating the metabolic stability of structurally related morpholine acetamides. Confirmatory CYP inhibition assays using the specific compound are recommended.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.